Benzylsulfamoyl chloride
Overview
Description
Benzylsulfamoyl chloride, also known as phenylmethanesulfamyl chloride, is an organosulfur compound with the molecular formula C7H8ClNO2S. It is a derivative of sulfonamide and is characterized by the presence of a benzyl group attached to a sulfamoyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylsulfamoyl chloride can be synthesized through the reaction of benzylamine with chlorosulfonic acid. The reaction typically involves the following steps:
- Benzylamine is dissolved in an appropriate solvent such as dichloromethane.
- Chlorosulfonic acid is added dropwise to the solution while maintaining a low temperature to control the exothermic reaction.
- The reaction mixture is stirred for several hours to ensure complete conversion.
- The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often purified using distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Benzylsulfamoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form benzylsulfonic acid and hydrochloric acid.
Reduction: It can be reduced to benzylsulfonamide using reducing agents like lithium aluminum hydride
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and ethanol.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Benzylsulfonic Acid: Formed by hydrolysis
Scientific Research Applications
Benzylsulfamoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of benzylsulfamoyl chloride involves its reactivity with nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to modify proteins and other biomolecules through covalent bonding .
Comparison with Similar Compounds
Benzenesulfonyl Chloride: Similar in structure but lacks the benzyl group.
Tosyl Chloride: Contains a toluene group instead of a benzyl group.
Methanesulfonyl Chloride: Contains a methyl group instead of a benzyl group
Uniqueness: Benzylsulfamoyl chloride is unique due to the presence of the benzyl group, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of benzyl-substituted sulfonamides and esters, which have distinct chemical and biological activities compared to their non-benzyl counterparts .
Properties
IUPAC Name |
N-benzylsulfamoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c8-12(10,11)9-6-7-4-2-1-3-5-7/h1-5,9H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAOLWKGJFXPND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543034 | |
Record name | Benzylsulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56379-96-5 | |
Record name | Benzylsulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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